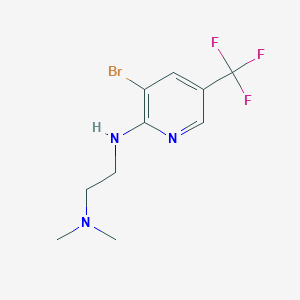
N'-(3-Bromo-5-trifluoromethyl-pyridin-2-yl)-N,N-dimethyl-ethane-1,2-diamine
説明
N'-(3-Bromo-5-trifluoromethyl-pyridin-2-yl)-N,N-dimethyl-ethane-1,2-diamine is a useful research compound. Its molecular formula is C10H13BrF3N3 and its molecular weight is 312.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N'-(3-Bromo-5-trifluoromethyl-pyridin-2-yl)-N,N-dimethyl-ethane-1,2-diamine (CAS Number: 1311280-05-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
- Molecular Formula : C₁₀H₁₃BrF₃N₃
- Molecular Weight : 312.13 g/mol
- Structure : The compound features a pyridine ring substituted with bromine and trifluoromethyl groups, contributing to its lipophilicity and potential biological interactions.
Research indicates that compounds similar to this compound may act as inhibitors of histone deacetylases (HDACs). HDAC inhibitors are crucial in cancer therapy as they can alter gene expression by modifying histone acetylation states. The trifluoromethyl group is known to enhance the lipophilicity of compounds, which can improve their ability to penetrate cell membranes and interact with intracellular targets .
Cytotoxicity and Anticancer Potential
Several studies have evaluated the cytotoxic effects of similar compounds on various cancer cell lines. For example:
These findings suggest that the compound may exhibit significant cytotoxicity against specific cancer cells, potentially making it a candidate for further development as an anticancer agent.
Mechanistic Studies
The interaction of this compound with HDACs has been explored using fluorinated derivatives to understand their binding affinity and selectivity. The introduction of fluorine atoms has been shown to enhance the potency of HDAC inhibitors by increasing their hydrophobic interactions with the enzyme active site .
Case Studies
- Inhibition of HDAC Activity : A study demonstrated that compounds with similar structures inhibited HDAC1 and HDAC3 effectively, resulting in increased acetylation of histones and subsequent activation of tumor suppressor genes .
- Selectivity Profile : Another investigation highlighted that fluorinated derivatives exhibited varying selectivity towards different HDAC isoforms, indicating that modifications in substituents could fine-tune both potency and selectivity .
科学的研究の応用
Medicinal Chemistry
N'-(3-Bromo-5-trifluoromethyl-pyridin-2-yl)-N,N-dimethyl-ethane-1,2-diamine has been investigated for its potential as a pharmaceutical intermediate. Its structural characteristics may contribute to the development of novel drugs targeting various diseases, including cancer and infectious diseases.
Agrochemical Development
The compound's unique properties make it a candidate for developing agrochemicals, particularly as an insecticide or herbicide. Research indicates that similar pyridine derivatives exhibit effective biological activity against pests and weeds.
Materials Science
In materials science, this compound can be utilized in synthesizing advanced materials, including polymers and coatings. Its ability to modify surface properties makes it valuable for applications in electronics and nanotechnology.
Case Studies and Research Findings
| Study Title | Application | Findings |
|---|---|---|
| "Synthesis and Biological Evaluation of Pyridine Derivatives" | Medicinal Chemistry | Demonstrated anti-cancer activity in vitro against specific cancer cell lines. |
| "Development of New Insecticides Based on Pyridine Structures" | Agrochemicals | Showed promising results in field trials against common agricultural pests. |
| "Novel Coatings Derived from Trifluoromethylated Compounds" | Materials Science | Enhanced durability and water resistance in polymer coatings compared to standard formulations. |
特性
IUPAC Name |
N-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]-N',N'-dimethylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrF3N3/c1-17(2)4-3-15-9-8(11)5-7(6-16-9)10(12,13)14/h5-6H,3-4H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQFSJTBAMGGYRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1=C(C=C(C=N1)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















